molecular formula C12H18N2O B3054788 1-(3-Methoxyphenyl)-1,4-diazepane CAS No. 61903-14-8

1-(3-Methoxyphenyl)-1,4-diazepane

Cat. No.: B3054788
CAS No.: 61903-14-8
M. Wt: 206.28 g/mol
InChI Key: BINPOEPJNVMNPQ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-1,4-diazepane is an organic compound characterized by a diazepane ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 3-methoxyphenylamine with 1,4-dibromobutane under basic conditions to form the diazepane ring. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is refluxed for several hours to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The diazepane ring can be reduced under hydrogenation conditions to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Boron tribromide in dichloromethane.

Major Products:

    Oxidation: 1-(3-Hydroxyphenyl)-1,4-diazepane.

    Reduction: 1-(3-Methoxyphenyl)piperidine.

    Substitution: 1-(3-Bromophenyl)-1,4-diazepane.

Scientific Research Applications

1-(3-Methoxyphenyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-1,4-diazepane involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-1,4-diazepane: Similar structure but with the methoxy group in the para position.

    1-(3-Hydroxyphenyl)-1,4-diazepane: An oxidized derivative with a hydroxyl group.

    1-(3-Methoxyphenyl)piperidine: A reduced form with a piperidine ring.

Uniqueness: 1-(3-Methoxyphenyl)-1,4-diazepane is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy group can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

1-(3-methoxyphenyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-5-2-4-11(10-12)14-8-3-6-13-7-9-14/h2,4-5,10,13H,3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINPOEPJNVMNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625997
Record name 1-(3-Methoxyphenyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61903-14-8
Record name 1-(3-Methoxyphenyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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